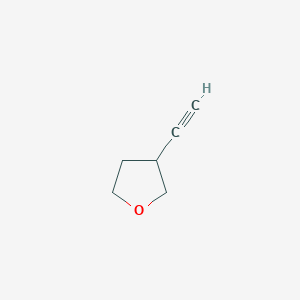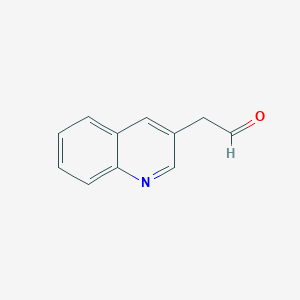
2-(Quinolin-3-YL)acetaldehyde
概要
説明
2-(Quinolin-3-yl)acetaldehyde is a compound that can be derived from quinoline, a heterocyclic aromatic organic compound with a structure related to naphthalene, with a benzene ring fused to pyridine at two adjacent carbon atoms. The compound is an aldehyde derivative of quinoline, which implies the presence of an aldehyde functional group (-CHO) attached to the quinoline at the 3-position.
Synthesis Analysis
The synthesis of quinoline derivatives has been explored in various studies. For instance, a method for synthesizing carbaldehyde dimethyl acetals from quinoxalines, which are structurally similar to quinolines, has been reported using a K2S2O8-mediated cross-coupling with methanol . This process involves multiple bond cleavages and formations and can be adapted to synthesize 2-(Quinolin-3-yl)acetaldehyde by modifying the starting materials and conditions.
Another study describes a Povarov-type reaction that utilizes aryl(alkyl)acetaldehydes as alkene surrogates to synthesize 2-acyl-3-aryl(alkyl)quinolines . This reaction involves a synergistic I2/amine promotion and could potentially be used to synthesize 2-(Quinolin-3-yl)acetaldehyde by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of 2-(Quinolin-3-yl)acetaldehyde would consist of a quinoline core with an aldehyde group at the 3-position. The electronic and steric effects of the aldehyde could influence the reactivity and physical properties of the molecule. The structure of related quinoline derivatives has been confirmed using various analytical techniques such as IR, NMR, MS, and elemental analysis .
Chemical Reactions Analysis
Quinoline derivatives are known to participate in various chemical reactions. For example, the synthesis of 2-amino-3-cyanoquinolin derivatives involves a one-pot condensation reaction of quinoline with aldehyde and malononitrile . Similarly, 2-(Quinolin-3-yl)acetaldehyde could undergo reactions typical of aldehydes, such as nucleophilic addition or condensation reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(Quinolin-3-yl)acetaldehyde would be influenced by both the quinoline ring and the aldehyde functional group. The presence of the aldehyde group would make the compound more reactive than its parent quinoline, and it would likely have a higher boiling point than quinoline due to the increased polarity. The compound's solubility in various solvents and its melting point would also be important physical properties to consider. While specific data on 2-(Quinolin-3-yl)acetaldehyde is not provided, studies on similar compounds can offer insights into its behavior .
科学的研究の応用
Alkaloids from Catecholamines in Adrenal Tissue
A study by Cohen & Collins (1970) in "Science" found that epinephrine and norepinephrine can react with acetaldehyde to form tetrahydroisoquinoline alkaloids. This reaction, observed in cow adrenal glands, may have implications for behavior changes during and after alcohol ingestion (Cohen & Collins, 1970).
Advances in Chemistry of Quinoline Derivatives
Hamama et al. (2018) in "RSC Advances" reviewed recent research on 2-chloroquinoline-3-carbaldehyde and related analogs, including synthesis techniques and their biological evaluations (Hamama et al., 2018).
Synthesis of Quinoline Derivatives
Kobayashi et al. (2004) described a novel quinoline synthesis using 2-isocyanostyrene derivatives and aldehydes. This process resulted in quinoline derivatives with different substituents, indicating potential versatility in synthesis methods (Kobayashi et al., 2004).
Allosteric HIV-1 Integrase Inhibitors
A study by Kessl et al. (2012) in "The Journal of Biological Chemistry" found that 2-(quinolin-3-yl) acetic acid derivatives act as allosteric inhibitors of HIV-1 integrase, thereby inhibiting viral replication. This suggests their potential as antiretroviral compounds (Kessl et al., 2012).
Novel Quinolines and Antibacterial Activity
Chabukswar et al. (2012) synthesized chalcone derivatives from 8-hydroxyquinoline and evaluated their antibacterial activity. This highlights potential applications of quinoline derivatives in antimicrobial treatments (Chabukswar et al., 2012).
PDGF Receptor Tyrosine Kinase Inhibitors
Maguire et al. (1994) in "Journal of Medicinal Chemistry" developed 3-substituted quinoline derivatives as inhibitors of platelet-derived growth factor receptor tyrosine kinase, indicating their potential in targeted cancer therapies (Maguire et al., 1994).
Safety And Hazards
将来の方向性
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are vital for leads in drug discovery . Therefore, the future directions for 2-(Quinolin-3-YL)acetaldehyde could involve further exploration of its potential applications in these fields .
特性
IUPAC Name |
2-quinolin-3-ylacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-6-5-9-7-10-3-1-2-4-11(10)12-8-9/h1-4,6-8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDZVURSSPHSNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627128 | |
| Record name | (Quinolin-3-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Quinolin-3-YL)acetaldehyde | |
CAS RN |
545423-95-8 | |
| Record name | (Quinolin-3-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



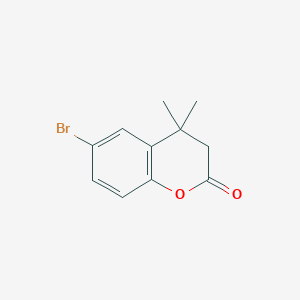
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxybenzoic acid](/img/structure/B1322500.png)




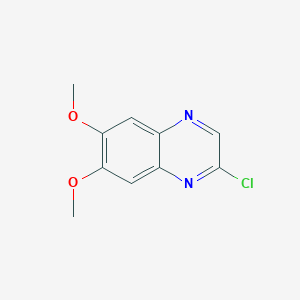

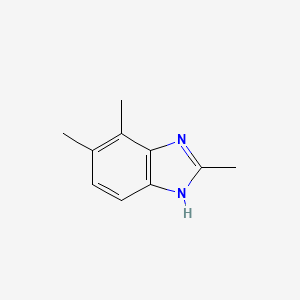
![[(5-Fluoro-1H-indol-2-yl)methyl]-methylamine](/img/structure/B1322527.png)

